molecular formula C10H15NO2P+ B15159083 Phosphinic acid, (2-pyridinylmethyl)-, butyl ester CAS No. 821009-76-1

Phosphinic acid, (2-pyridinylmethyl)-, butyl ester

Cat. No.: B15159083
CAS No.: 821009-76-1
M. Wt: 212.21 g/mol
InChI Key: AVIWKJCNYOPGJO-UHFFFAOYSA-N
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Description

Phosphinic acid, (2-pyridinylmethyl)-, butyl ester is an organic compound with the molecular formula C10H14NO2P It is a derivative of phosphinic acid where the hydrogen atom is replaced by a butyl ester group and a 2-pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinic acid, (2-pyridinylmethyl)-, butyl ester typically involves the reaction of phosphinic acid derivatives with 2-pyridinylmethyl chloride and butanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, (2-pyridinylmethyl)-, butyl ester can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Phosphinic acid, (2-pyridinylmethyl)-, butyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinic acid derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which phosphinic acid, (2-pyridinylmethyl)-, butyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. In biological systems, it may also disrupt cellular processes by interfering with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phosphinic acid, (2-pyridinylmethyl)-, methyl ester
  • Phosphinic acid, (2-pyridinylmethyl)-, ethyl ester
  • Phosphinic acid, (2-pyridinylmethyl)-, propyl ester

Uniqueness

Phosphinic acid, (2-pyridinylmethyl)-, butyl ester is unique due to its specific ester group, which can influence its reactivity and biological activity. The butyl ester group provides different steric and electronic properties compared to other esters, potentially leading to unique interactions with molecular targets and different pharmacokinetic properties.

Properties

CAS No.

821009-76-1

Molecular Formula

C10H15NO2P+

Molecular Weight

212.21 g/mol

IUPAC Name

butoxy-oxo-(pyridin-2-ylmethyl)phosphanium

InChI

InChI=1S/C10H15NO2P/c1-2-3-8-13-14(12)9-10-6-4-5-7-11-10/h4-7H,2-3,8-9H2,1H3/q+1

InChI Key

AVIWKJCNYOPGJO-UHFFFAOYSA-N

Canonical SMILES

CCCCO[P+](=O)CC1=CC=CC=N1

Origin of Product

United States

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